(Z)-1-Propenol
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Overview
Description
(Z)-1-Propenol:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-1-Propenol involves the hydroboration-oxidation of propyne. The reaction proceeds through the addition of borane (BH₃) to the triple bond, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Reduction of Propenal: Another method involves the selective reduction of propenal (acrolein) using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the selective hydrogenation of propenal or the hydroboration-oxidation of propyne on a larger scale. These methods are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-1-Propenol can undergo oxidation to form propenal (acrolein) or further to propanoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to propanol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The hydroxyl group in this compound can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Propenal (acrolein), propanoic acid
Reduction: Propanol
Substitution: Halogenated propenols (e.g., 1-chloro-1-propenol)
Scientific Research Applications
Chemistry: (Z)-1-Propenol is used as an intermediate in organic synthesis, particularly in the preparation of various alcohols, aldehydes, and acids. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the biosynthesis of biologically active compounds.
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and plasticizers. Its reactivity makes it valuable in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of (Z)-1-Propenol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds and participate in nucleophilic substitution and addition reactions. The compound’s reactivity is influenced by the Z-configuration of the double bond, which affects its steric and electronic properties.
Comparison with Similar Compounds
Allyl Alcohol: An isomer of (Z)-1-Propenol with the hydroxyl group attached to a different carbon atom.
Propenal (Acrolein): The aldehyde form of this compound, differing by the presence of an aldehyde group instead of a hydroxyl group.
Propanol: The fully reduced form of this compound, lacking the double bond.
Uniqueness: this compound is unique due to its Z-configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds
Properties
CAS No. |
57642-96-3 |
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Molecular Formula |
C3H6O |
Molecular Weight |
58.08 g/mol |
IUPAC Name |
(Z)-prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2- |
InChI Key |
DOKHEARVIDLSFF-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\O |
Canonical SMILES |
CC=CO |
Origin of Product |
United States |
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